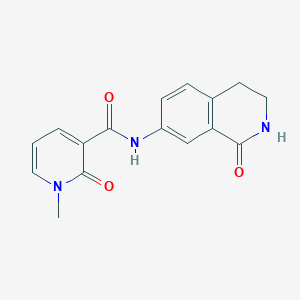
1-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide represents a significant area of research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C18H19N3O4 with a molecular weight of approximately 341.36 g/mol. The structure includes a dihydropyridine core and a tetrahydroisoquinoline moiety, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has shown the ability to scavenge free radicals, suggesting potential use in neuroprotective applications .
- Acetylcholinesterase Inhibition : Preliminary studies indicate that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. Its potency in inhibiting AChE is comparable to known inhibitors like donepezil .
- Neuroprotective Effects : The compound has demonstrated protective effects against neurotoxicity induced by amyloid-beta (Aβ) and hydrogen peroxide (H₂O₂), indicating its potential in Alzheimer's therapy .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as tetrahydroisoquinoline derivatives. One reported method includes the reaction of racemic trans-2-benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline with l-tryptophan methyl ester in the presence of coupling agents like diisopropylcarbodiimide .
In Vitro Studies
In vitro studies have shown that the compound exhibits significant inhibition of AChE with an IC₅₀ value indicating moderate potency. Comparative studies with other known inhibitors reveal that modifications in the molecular structure can enhance or reduce the inhibitory activity.
| Compound Name | IC₅₀ (nM) | Mechanism of Action |
|---|---|---|
| This compound | ~200 | AChE Inhibitor |
| Donepezil | ~10 | AChE Inhibitor |
| Rivastigmine | ~50 | AChE Inhibitor |
Neuroprotective Studies
Studies have demonstrated that the compound can significantly reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests a mechanism involving the upregulation of antioxidant enzymes such as Heme Oxygenase-1 and NAD(P)H Quinone Dehydrogenase 1 through Nrf2 pathway activation .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in animal models:
- Alzheimer's Disease Model : In transgenic mice models for Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced plaque formation compared to control groups.
- Oxidative Stress Model : In models induced with H₂O₂, the compound showed a significant decrease in neuronal death and improved survival rates.
Propriétés
IUPAC Name |
1-methyl-2-oxo-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-19-8-2-3-12(16(19)22)15(21)18-11-5-4-10-6-7-17-14(20)13(10)9-11/h2-5,8-9H,6-7H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHOXZNFKQWGOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














